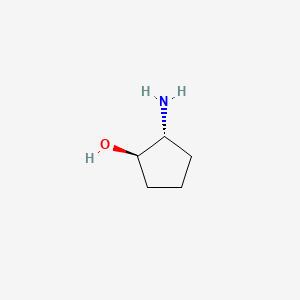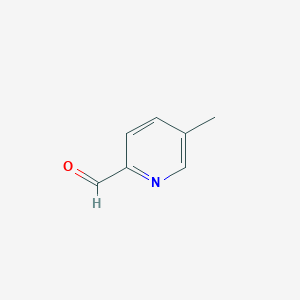![molecular formula C13H9ClN2S B1311912 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine CAS No. 225385-07-9](/img/structure/B1311912.png)
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 6th position further defines its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thienopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring.
Coupling Reactions: The phenyl group at the 6th position can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine in solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted thienopyrimidines with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced thiophene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes that play a role in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine can be compared with other similar compounds such as:
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 4-(4-Morpholinyl)-6-phenylthieno[2,3-d]pyrimidine
These compounds share the thienopyrimidine core but differ in the substitution pattern, which can lead to variations in their chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIRUTHRTQCDRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445134 |
Source


|
| Record name | 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-07-9 |
Source


|
| Record name | 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)






![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)

